molecular formula C18H25NO3 B1407615 tert-Butyl 3-benzyl-3-formylpiperidine-1-carboxylate CAS No. 1355334-49-4

tert-Butyl 3-benzyl-3-formylpiperidine-1-carboxylate

Cat. No.: B1407615
CAS No.: 1355334-49-4
M. Wt: 303.4 g/mol
InChI Key: RYKZPBCSKYPTSO-UHFFFAOYSA-N
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Description

tert-Butyl 3-benzyl-3-formylpiperidine-1-carboxylate is an organic compound with the molecular formula C18H25NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a tert-butyl group, a benzyl group, and a formyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-benzyl-3-formylpiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursorsThe formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which uses reagents like DMF and POCl3 .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-benzyl-3-formylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Benzyl halides, nucleophiles like amines or thiols

Major Products

    Oxidation: Carboxylic acids

    Reduction: Hydroxymethyl derivatives

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

tert-Butyl 3-benzyl-3-formylpiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-benzyl-3-formylpiperidine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The formyl group can participate in nucleophilic addition reactions, while the benzyl group can enhance lipophilicity, aiding in membrane permeability. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-formylpiperidine-1-carboxylate
  • tert-Butyl ®-piperidin-3-ylcarbamate
  • tert-Butyl 3-oxopiperidine-1-carboxylate

Uniqueness

tert-Butyl 3-benzyl-3-formylpiperidine-1-carboxylate is unique due to the presence of both a benzyl and a formyl group on the piperidine ring. This combination of functional groups provides distinct chemical properties and reactivity compared to other piperidine derivatives. The benzyl group enhances lipophilicity, while the formyl group offers a reactive site for further chemical modifications .

Properties

IUPAC Name

tert-butyl 3-benzyl-3-formylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-17(2,3)22-16(21)19-11-7-10-18(13-19,14-20)12-15-8-5-4-6-9-15/h4-6,8-9,14H,7,10-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKZPBCSKYPTSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-benzyl-3-formylpiperidine-1-carboxylate
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tert-Butyl 3-benzyl-3-formylpiperidine-1-carboxylate

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